molecular formula C12H20ClN5 B15111936 N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine

N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine

Cat. No.: B15111936
M. Wt: 269.77 g/mol
InChI Key: LMGZORQYEZOZPO-UHFFFAOYSA-N
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Description

N-[(1-Isopropyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine is a bis-pyrazole derivative featuring two distinct pyrazole rings: one substituted with an isopropyl group at the N1 position and a methylene-linked amine group, and the other with methyl groups at the N1 and C5 positions. Its synthesis typically involves reductive amination or condensation reactions, as observed in analogous pyrazole-based compounds .

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

1,5-dimethyl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-9(2)17-8-11(6-15-17)5-13-12-7-14-16(4)10(12)3;/h6-9,13H,5H2,1-4H3;1H

InChI Key

LMGZORQYEZOZPO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)NCC2=CN(N=C2)C(C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine typically involves the condensation of 1,3-diketones with hydrazine derivatives. . The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating under reflux.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl or methyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.

Scientific Research Applications

N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are best understood by comparing it to derivatives with analogous pyrazole cores and substituent variations. Key comparisons include:

N-[(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride (1:1)

  • Structural Differences : This compound replaces the isopropyl group with an ethyl group at N1 and introduces a fluorine atom at C5 and a methyl group at C3 on the first pyrazole ring.
  • Fluorination at C5 may improve metabolic stability and lipophilicity, a critical factor in drug design .

N-((1-Isopropyl-1H-pyrazol-4-yl)methyl)-1-(2-(6-methoxy-1,5-naphthyridin-4-yl)ethyl)piperidin-4-amine (Compound 9)

  • Structural Differences : The second pyrazole ring is replaced with a piperidin-4-amine group linked to a naphthyridine moiety.
  • Functional Implications :
    • The naphthyridine group introduces π-π stacking capabilities, enhancing binding affinity in catalytic or antibacterial contexts .
    • The compound exhibits 62.9% yield in reductive amination, suggesting synthetic scalability comparable to the target compound .

(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine hydrochloride

  • Structural Differences : Lacks the isopropyl-substituted pyrazole ring entirely, simplifying the structure to a single pyrazole core.
  • Functional Implications :
    • Reduced steric hindrance improves accessibility for metal coordination but diminishes thermal stability in MOFs (metal-organic frameworks) .
    • The hydrochloride salt form enhances aqueous solubility, beneficial for pharmaceutical formulations .

Comparative Data Table

Property/Feature Target Compound N-Ethyl-5-Fluoro Analog Compound 9 [(1,5-Dimethyl)methyl]amine HCl
Molecular Weight ~277.36 g/mol ~294.78 g/mol ~423.50 g/mol ~187.68 g/mol
Key Substituents Isopropyl, 2× methyl Ethyl, fluoro, methyl Naphthyridine, piperidine Methyl, dimethylamine
Lipophilicity (LogP) Moderate (estimated 2.1) Higher (2.8 due to fluorine) High (3.5, naphthyridine) Low (1.2, hydrochloride salt)
Thermal Stability High (steric shielding) Moderate Moderate Low
Synthetic Yield Not reported Not reported 62.9% Not reported
Biological Activity Underexplored Antibacterial (fluorine) Antibacterial (naphthyridine) Ligand in MOFs

Research Findings and Implications

  • Steric Effects : The isopropyl group in the target compound provides superior steric shielding compared to ethyl or methyl analogs, enhancing stability in catalytic applications (e.g., MOFs) .
  • Hydrogen Bonding : The amine linker facilitates hydrogen bonding, critical for crystal packing and supramolecular assembly, as observed in graph-set analyses of pyrazole derivatives .
  • naphthyridine for target binding) .

Tools and Methodologies

  • Crystallography : The compound’s structure determination likely employs SHELXL for refinement and ORTEP-3 for visualization, standard tools for pyrazole derivatives .
  • Synthesis : Reductive amination (as in Compound 9) or one-pot synthesis (as in JNM-5 MOFs) are viable routes .

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